molecular formula C5H10ClF B1593884 1-Chloro-5-fluoropentane CAS No. 407-98-7

1-Chloro-5-fluoropentane

Cat. No.: B1593884
CAS No.: 407-98-7
M. Wt: 124.58 g/mol
InChI Key: HMHFNUWREZQHGJ-UHFFFAOYSA-N
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Scientific Research Applications

1-Chloro-5-fluoropentane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the production of certain pharmaceuticals, including anti-inflammatory drugs.

    Industry: It is used in the manufacture of surfactants, lubricants, and detergents

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and inhalation of vapor or mist should be prevented . In case of contact, contaminated clothing should be removed immediately and the affected area should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .

Future Directions

1-Chloro-5-fluoropentane is in high demand in the pharmaceutical and chemical industries . Its unique combination of functional groups makes it a valuable building block for the introduction of new functionalities . Therefore, future research and development efforts may focus on finding new applications and improving the synthesis process of this compound.

Preparation Methods

The preparation of 1-Chloro-5-fluoropentane is typically carried out through alkyl halogenation. A common synthetic route involves the reaction of pentane with chlorine gas, followed by the addition of fluorine gas for fluorination . This method ensures the incorporation of both chlorine and fluorine atoms into the pentane backbone, resulting in the desired compound. Industrial production methods also follow similar halogenation processes, ensuring high yield and purity .

Chemical Reactions Analysis

1-Chloro-5-fluoropentane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include strong bases for elimination, nucleophiles like hydroxide ions for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoropentane involves its reactivity with various molecular targets. In substitution reactions, the chlorine or fluorine atom can be replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the removal of hydrogen and halogen atoms results in the formation of alkenes. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .

Comparison with Similar Compounds

1-Chloro-5-fluoropentane can be compared with other similar compounds such as:

    1-Chloro-5-bromopentane: Similar in structure but with a bromine atom instead of fluorine.

    1-Chloro-5-iodopentane: Contains an iodine atom in place of fluorine.

    1-Fluoro-5-chloropentane: The positions of chlorine and fluorine are reversed.

The uniqueness of this compound lies in its specific reactivity and the balance of properties imparted by the chlorine and fluorine atoms .

Properties

IUPAC Name

1-chloro-5-fluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClF/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHFNUWREZQHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870527
Record name 1-Chloro-5-fluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-98-7
Record name Pentane, 1-chloro-5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-5-fluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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